molecular formula C6H5F6N3O2 B8514590 4-(Azidomethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolane CAS No. 51125-51-0

4-(Azidomethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolane

Cat. No. B8514590
CAS RN: 51125-51-0
M. Wt: 265.11 g/mol
InChI Key: AOAGIQWVNVCYIA-UHFFFAOYSA-N
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Patent
US04060532

Procedure details

A sample of 14.00 grams of 2,2-bis(trifluoromethyl)-4-tosyloxymethyl-1,3-dioxolane (m.p. 58°-60° C.) is dissolved in 40 ml of dimethylformamide and 4.85 grams NaN3 is added. The mixture is stirred magnetically at 140°-149° C. for 3.5 hours. The product is diluted with benzene and filtered. The filtrate is washed thoroughly with water, vacuum-stripped and distilled. The product, 2,2-bis(trifluoromethyl)-4-azidomethyl-1,3-dioxolane, has a boiling point of 78° C./20 mm Hg and a refractive index of 1.37447 at 20° C. Analysis Found: (In Percent) C, 26.95; H, 1.73; N, 16.06. Calculated for C6H5F6N3O2 (M.W. 265.1): C, 27.18; H, 1.90; N, 15.84.
Name
2,2-bis(trifluoromethyl)-4-tosyloxymethyl-1,3-dioxolane
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:25])([F:24])[C:3]1([C:20]([F:23])([F:22])[F:21])[O:7][CH:6]([CH2:8]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:5][O:4]1.[N-:26]=[N+:27]=[N-:28].[Na+]>CN(C)C=O.C1C=CC=CC=1>[F:1][C:2]([F:25])([F:24])[C:3]1([C:20]([F:23])([F:22])[F:21])[O:7][CH:6]([CH2:8][N:26]=[N+:27]=[N-:28])[CH2:5][O:4]1 |f:1.2|

Inputs

Step One
Name
2,2-bis(trifluoromethyl)-4-tosyloxymethyl-1,3-dioxolane
Quantity
14 g
Type
reactant
Smiles
FC(C1(OCC(O1)COS(=O)(=O)C1=CC=C(C)C=C1)C(F)(F)F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred magnetically at 140°-149° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate is washed thoroughly with water
DISTILLATION
Type
DISTILLATION
Details
vacuum-stripped and distilled
CUSTOM
Type
CUSTOM
Details
at 20° C

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
FC(C1(OCC(O1)CN=[N+]=[N-])C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.